tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate
Description
tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate (CAS: 1263414-09-0) is a brominated indazole derivative featuring a tert-butyl carbamate group at the 1-position and a bromomethyl substituent at the 4-position. Its molecular formula is C₁₃H₁₅BrN₂O₂, with a molecular weight of 311.17 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in alkylation reactions due to the reactive bromomethyl group. It is stored under dry conditions at 2–8°C and carries hazard warnings for skin/eye irritation and respiratory sensitivity (H315, H319, H335) .
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-6-4-5-9(7-14)10(11)8-15-16/h4-6,8H,7H2,1-3H3 |
InChI Key |
IJOOCNZMOYZGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate typically involves the bromination of a precursor indazole compound. One common method is the bromination of 4-methyl-1H-indazole-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group to form the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group serves as an electrophilic site for nucleophilic substitution (SN2 mechanism), enabling the introduction of diverse functional groups.
Key Observations :
-
Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to non-bulky analogs .
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction efficiency .
Elimination Reactions
Under basic conditions, the bromomethyl group can undergo dehydrohalogenation to form a methylene intermediate.
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, though limited by steric effects.
Challenges :
-
Bulky tert-butyl group reduces catalyst accessibility, necessitating higher catalyst loading (5–10 mol%) .
Functional Group Interconversion
The bromomethyl group can be converted to other leaving groups or reactive intermediates.
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to moisture leads to hydrolysis of the bromomethyl group to a hydroxymethyl derivative (5–10% over 72h at 25°C) .
-
Thermal Decomposition : Degrades above 150°C, releasing HBr and forming tert-butyl 4-methyl-1H-indazole-1-carboxylate .
Comparative Reactivity of Structural Analogs
Mechanistic Insights
Scientific Research Applications
Chemistry: tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study the effects of indazole derivatives on biological systems. It can be used to develop probes for investigating enzyme activity or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Positional Isomers: Bromomethyl Substituent Variations
- tert-Butyl 3-(bromomethyl)-1H-indazole-1-carboxylate (QE-8915)
- CAS : 174180-42-8
- Key Difference : Bromomethyl group at the 3-position instead of the 4-position.
- Implications : Positional isomerism affects reactivity in substitution reactions. The 3-substituted derivative may exhibit steric hindrance differences, altering reaction pathways in drug intermediate synthesis .
Halogenated Analogues: Chloromethyl vs. Bromomethyl
- tert-Butyl 4-(chloromethyl)-1H-indazole-1-carboxylate
- Synthesis : Prepared via Boc protection of 4-(chloromethyl)-1H-indazole using (Boc)₂O and DMAP in dichloromethane (88% yield) .
- Key Difference : Chloromethyl group instead of bromomethyl.
- Implications : Bromine’s higher leaving-group ability makes the bromomethyl compound more reactive in nucleophilic substitutions (e.g., Suzuki couplings) compared to its chloro counterpart .
Core Heterocycle Variations: Indazole vs. Benzoimidazole
- tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS: 132873-77-9) Key Difference: Benzoimidazole core (fused benzene ring) vs. indazole.
Functionalized Indole Derivatives
- tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS: 1359828-81-1) Key Features: Indole core with bromo and trimethylsilyl groups. Implications: The indole structure (one nitrogen atom) lacks the dual N-atom reactivity of indazole.
Hydroxy-Substituted Analogues
Reactivity Profiles
| Compound | Reactivity Highlights |
|---|---|
| tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate | High alkylation potential due to Br’s leaving-group ability; used in cross-coupling reactions. |
| tert-Butyl 4-(chloromethyl)-1H-indazole-1-carboxylate | Less reactive in SN2 reactions; requires harsher conditions for substitution. |
| tert-Butyl 3-(bromomethyl)-1H-indazole-1-carboxylate | Altered regiochemistry may influence drug design (e.g., kinase inhibitor scaffolds). |
Biological Activity
tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl ester group , a bromomethyl group , and an indazole ring . Its molecular formula is with a molecular weight of approximately 311.17 g/mol . The bromomethyl group enhances its reactivity, allowing it to participate in various chemical transformations that can lead to biologically active derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Electrophilic Nature : The bromomethyl group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially modulating their activity .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties .
Biological Activities
Research indicates that this compound may exhibit various biological activities:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Properties : Its structural similarity to known anticancer agents suggests potential efficacy against certain cancer cell lines. Studies are ongoing to evaluate its effectiveness as a therapeutic agent in cancer treatment .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate | 310.19 g/mol | Indole ring structure instead of indazole | |
| tert-Butyl 6-bromo-1H-indole-1-carboxylate | 314.19 g/mol | Different position of the bromine on the indole ring | |
| tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 278.19 g/mol | Piperidine ring structure |
These compounds differ primarily in their ring structures and substitution patterns, which significantly influence their chemical reactivity and biological activity .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Line Testing : Preliminary results from cell line studies indicated that this compound exhibits cytotoxic effects against specific cancer types, warranting further investigation into its mechanisms and therapeutic applications .
- Synthesis and Derivative Development : Researchers are exploring synthetic pathways to create derivatives of this compound that may have enhanced biological activity or selectivity for specific targets .
Q & A
Q. What are the key steps and critical parameters in synthesizing tert-butyl 4-(bromomethyl)-1H-indazole-1-carboxylate?
The synthesis typically involves bromination of a pre-functionalized indazole core. For example, bromomethylation of tert-butyl 4-methyl-1H-indazole-1-carboxylate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (e.g., CCl₄) at reflux. Critical parameters include:
- Reagent stoichiometry : Excess NBS may lead to over-bromination.
- Temperature control : Reflux conditions (60–80°C) ensure efficient radical generation.
- Solvent choice : Non-polar solvents minimize side reactions . Yields (~60–75%) are highly sensitive to reaction time and purification via silica gel chromatography .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromomethyl resonance at δ ~4.3 ppm for CH₂Br) and tert-butyl group integrity (δ ~1.5 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to validate bond angles and spatial arrangement of the bromomethyl group .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄BrN₂O₂⁺) .
Advanced Research Questions
Q. How do electronic effects of the indazole core influence the reactivity of the bromomethyl group in cross-coupling reactions?
The electron-deficient indazole ring enhances the electrophilicity of the bromomethyl group, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura couplings). However, steric hindrance from the tert-butyl group can reduce reaction rates. Studies show:
- Palladium catalysis : Pd(PPh₃)₄ in THF at 80°C achieves ~85% coupling efficiency with arylboronic acids.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts . Contrasting data exists on optimal base selection (K₂CO₃ vs. Cs₂CO₃), requiring systematic screening .
Q. What experimental strategies address contradictions in reported yields for alkylation reactions using this compound?
Discrepancies in yields (40–90%) often arise from:
- Impurity profiles : Residual starting materials or di-brominated byproducts reduce effective reactivity. Purity >95% (HPLC) is critical .
- Reaction scale : Milligram-scale reactions show higher variability due to mixing inefficiencies. Mitigation strategies:
- Pre-activation : Pre-treat the compound with molecular sieves to remove moisture.
- In situ monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion .
Methodological Guidance
Q. How can researchers optimize the stability of tert-butyl 4-(bromomethyl)-1H-indazole-1-carboxylate during storage?
- Storage conditions : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent degradation via hydrolysis or light-induced radical reactions.
- Stability assays : Periodic ¹H NMR checks (every 3 months) detect decomposition (e.g., tert-butyl cleavage or bromide loss) .
Q. What computational tools aid in predicting reaction pathways for this compound?
- DFT calculations : Gaussian or ORCA software models transition states for SN2 reactions, highlighting steric effects from the tert-butyl group.
- Molecular docking : AutoDock Vina predicts binding interactions in biological assays (e.g., kinase inhibition studies) .
Data Contradiction Analysis
Q. Why do some studies report divergent optimal temperatures for bromomethylation?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
